molecular formula C10H9ClO4S B2491144 1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid CAS No. 505071-92-1

1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid

Cat. No.: B2491144
CAS No.: 505071-92-1
M. Wt: 260.69
InChI Key: GAABDRSLTXUNQW-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H9ClO4S and its molecular weight is 260.69. The purity is usually 95%.
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Scientific Research Applications

Thromboxane Receptor Antagonism and Synthase Inhibition

One significant application involves the synthesis and evaluation of enantiomers for their activity as thromboxane receptor antagonists and thromboxane synthase inhibitors. The study by Bhagwat et al. (1993) detailed the synthesis of compounds with potent in vitro activity and pharmacological profiles similar to racemic compounds, indicating potential therapeutic applications in preventing platelet aggregation (Bhagwat et al., 1993).

Antiviral and Antibacterial Agents

Research by Chen et al. (2010) on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives highlighted the potential antiviral activities of compounds related to 1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid, particularly against the tobacco mosaic virus (Chen et al., 2010).

Catalysis and Organic Synthesis

Goli-Jolodar et al. (2016) introduced a novel N-sulfonated Brönsted acidic catalyst derived from related sulfonamide structures for promoting the synthesis of polyhydroquinoline derivatives, showcasing its utility in organic synthesis under solvent-free conditions (Goli-Jolodar et al., 2016).

Synthesis of Pyrrolidine Derivatives

The acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine leads to the formation of new 1-(arylsulfonyl)pyrrolidines, as demonstrated by Smolobochkin et al. (2017). This research outlines a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives, potentially useful in the development of new pharmaceutical agents (Smolobochkin et al., 2017).

Novel Synthetic Methodologies

Stolle et al. (1992) explored the nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0), highlighting advanced synthetic strategies for constructing complex molecules involving cyclopropyl groups (Stolle et al., 1992).

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4S/c11-7-1-3-8(4-2-7)16(14,15)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAABDRSLTXUNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505071-92-1
Record name 1-(4-chlorobenzenesulfonyl)cyclopropane-1-carboxylic acid
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